molecular formula C21H19FN4O3S B2823951 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide CAS No. 1251680-06-4

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2823951
CAS RN: 1251680-06-4
M. Wt: 426.47
InChI Key: BWDPYWCPEKBPIM-UHFFFAOYSA-N
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Description

The compound appears to contain a p-tolyl group , which is a functional group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . It also contains a dioxido group and a fluorophenyl group, indicating the presence of oxygen and fluorine atoms respectively.


Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. The p-tolyl group, for example, is often introduced into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .

Scientific Research Applications

Anticancer Activity

A study involved the synthesis of new pyridopyrimidinone-based thiadiazoles, demonstrating potent anti-breast cancer properties. These compounds, bearing the pyrido[2,3-d]pyrimidinone moiety, were evaluated for their antitumor activity against the MCF-7 cell line, revealing significant anticancer potential. The structure-activity relationship was discussed, highlighting the importance of the chemical moiety in enhancing anticancer efficacy (Gomha et al., 2017).

Insecticidal Assessment

Another research focus has been on the insecticidal assessment of heterocycles incorporating a thiadiazole moiety. The study synthesized various heterocycles, including pyrrole, pyridine, and coumarin derivatives, which were tested against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated promising insecticidal properties, suggesting their potential application in pest management strategies (Fadda et al., 2017).

Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized to investigate their Src kinase inhibitory and anticancer activities. One derivative, in particular, showed inhibition of c-Src kinase and demonstrated anticancer activity against various human carcinoma cells, suggesting the therapeutic potential of such compounds in cancer treatment (Fallah-Tafti et al., 2011).

Glutaminase Inhibitors for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were designed and synthesized as glutaminase inhibitors, with one analog showing similar potency and better solubility than BPTES. These findings underscore the role of such compounds in attenuating the growth of cancer cells, presenting a novel approach to cancer therapy (Shukla et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Research has also explored the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles for their antimicrobial and anti-inflammatory activities. These compounds displayed promising results in inhibiting the growth of various bacterial strains and exhibited significant anti-inflammatory properties, indicating their potential for therapeutic applications (Hamama et al., 2013).

properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-15-7-9-18(10-8-15)26-14-25(30(28,29)19-6-3-11-23-21(19)26)13-20(27)24-17-5-2-4-16(22)12-17/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDPYWCPEKBPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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